Zafirlukast

説明

This compound is an oral leukotriene receptor antagonist (LTRA) for the maintenance treatment of asthma, often used in conjunction with an inhaled steroid and/or long-acting bronchodilator. It is available as a tablet and is usually dosed twice daily. Another leukotriene receptor antagonist is montelukast (Singulair), which is usually taken just once daily. this compound blocks the action of the cysteinyl leukotrienes on the CysLT1 receptors, thus reducing constriction of the airways, build-up of mucus in the lungs and inflammation of the breathing passages.

This compound is a Leukotriene Receptor Antagonist. The mechanism of action of this compound is as a Leukotriene Receptor Antagonist, and Cytochrome P450 2C9 Inhibitor.

This compound is an orally available leukotriene receptor antagonist which is widely used for the prophylaxis and chronic treatment of asthma. This compound has been linked to rare, but occasionally severe cases of acute liver injury.

This compound is a tolyl compound and leukotriene receptor antagonist (LTRA), with anti-asthmatic and potential capsular contracture-preventing activities. Upon administration, this compound selectively and competitively binds to and blocks the cysteinyl leukotriene 1 receptor (CYSLTR1), thereby preventing the potent pro-inflammatory mediators leukotriene C4, D4 and E4 from binding. This prevents leukotriene-mediated actions, including enhanced migration of eosinophils and neutrophils, increased adhesion of leukocytes, increased monocyte and neutrophil aggregation, increased airway edema, inflammation, capillary permeability and bronchoconstriction. In addition, this compound may decrease collagen deposition, fibrosis, and capsular thickness after implantation, thereby preventing scar tissue.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for airway obstruction and asthma and has 2 investigational indications.

a leukotriene D4 receptor antagonist

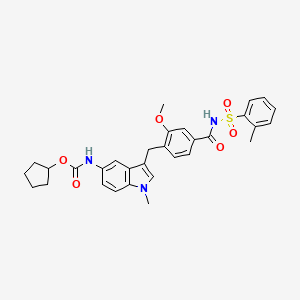

Structure

2D Structure

3D Structure

特性

IUPAC Name |

cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEZWCHGZNKEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023746 | |

| Record name | Zafirlukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zafirlukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.62e-04 g/L | |

| Record name | Zafirlukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

107753-78-6 | |

| Record name | Zafirlukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107753-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zafirlukast [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107753786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zafirlukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zafirlukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Cyclopentyloxycarbonylamino-1-methylindol-3-ylmethyl)-3-methoxy-N-o-tolylsulphonylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZAFIRLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ629S5L50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zafirlukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 °C | |

| Record name | Zafirlukast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00549 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zafirlukast | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Zafirlukast's Antagonistic Dance at the Cysteinyl Leukotriene Receptor: A Technical Deep Dive

For the discerning eyes of researchers, scientists, and drug development professionals, this in-depth guide dissects the molecular interactions and cellular consequences of Zafirlukast's engagement with cysteinyl leukotriene receptors. We will explore the intricate signaling pathways, detail the experimental methodologies used to elucidate its mechanism of action, and present a comprehensive summary of its quantitative pharmacological profile.

This compound, a first-generation leukotriene receptor antagonist, serves as a cornerstone in the management of chronic asthma.[1][2] Its therapeutic efficacy is rooted in its ability to selectively and competitively inhibit the cysteinyl leukotriene 1 (CysLT1) receptor.[3][4] This action effectively blocks the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes (CysLTs) – namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4) – which are pivotal mediators in the pathophysiology of asthma and other inflammatory conditions.[2]

The Cysteinyl Leukotriene Signaling Cascade and this compound's Point of Intervention

The binding of cysteinyl leukotrienes to the CysLT1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. This signaling pathway, crucial to the inflammatory response in the airways, is the primary target of this compound.

Quantitative Pharmacological Profile of this compound

The potency and selectivity of this compound have been extensively characterized through a variety of in vitro and in vivo assays. The following table summarizes key quantitative data from these studies.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | |||

| 0.23 nM | [³H]LTE₄ competition in guinea pig lung membranes | ||

| 0.26 nM | Human CysLT1 Receptor | ||

| 0.52 nM | [³H]LTD₄ competition in differentiated human U937 cells | ||

| 1.1 nM | [³H]LTD₄ competition in human lung membranes | ||

| 2.6 nM | [³H]ICI-198,615 competition in guinea pig lung membranes | ||

| 3.7 nM | [³H]ICI-198,615 competition in human lung membranes | ||

| Functional Inhibition (IC50) | |||

| 0.6 µM | LTD₄-induced mucus secretion in guinea pig trachea | ||

| ~17 µM | VRAC inhibition in HEK293 cells | ||

| Competitive Antagonism (pA2) | |||

| 9.0 - 9.5 | Schild analysis against LTD₄-induced contractions | ||

| 9.6 - 9.7 | Schild analysis against LTE₄-induced contractions |

Detailed Experimental Protocols

A thorough understanding of this compound's mechanism of action is built upon a foundation of rigorous experimental methodologies. The following sections provide detailed protocols for two key assays used to characterize its activity.

Radioligand Binding Assay for CysLT1 Receptor

This assay quantifies the binding affinity of this compound to the CysLT1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes from a cell line expressing the human recombinant CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]LTD₄.

-

Unlabeled Competitor (for non-specific binding): LTD₄.

-

Test Compound: this compound.

-

Assay Buffer: e.g., Modified Tris-HCl buffer, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate harvester and scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add a fixed amount of CysLT1 receptor-containing cell membranes.

-

To respective wells, add:

-

Buffer (for total binding).

-

A high concentration of unlabeled LTD₄ (for non-specific binding).

-

Various concentrations of this compound.

-

-

Add a fixed concentration of [³H]LTD₄ to all wells.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 30 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound.

-

The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay assesses the ability of this compound to inhibit CysLT1 receptor activation by measuring a key downstream signaling event: the mobilization of intracellular calcium.

Materials:

-

Cells expressing the CysLT1 receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: LTD₄.

-

Antagonist: this compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the CysLT1-expressing cells in a 96-well or 384-well plate and culture overnight.

-

Load the cells with the calcium-sensitive dye in assay buffer and incubate in the dark at 37°C for a specified time (e.g., 1 hour).

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of this compound to the wells and incubate for a short period.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of the agonist (LTD₄) into the wells and immediately measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the calcium response in the presence and absence of the antagonist.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

References

Zafirlukast chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zafirlukast is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, utilized in the chronic management of asthma. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for the characterization of this compound's pharmacological activity are provided, along with a visual representation of its role in the CysLT1 signaling pathway.

Chemical Structure and Identification

This compound is a synthetic peptide leukotriene receptor antagonist.[1] Its chemical structure is characterized by an indole core, a carbamate ester, and an N-sulfonylcarboxamide group.[2]

-

IUPAC Name: cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate[2]

-

SMILES: CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC[2]

-

InChI: InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)[2]

Physicochemical Properties

This compound is a fine white to pale yellow amorphous powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₃N₃O₆S | |

| Molecular Weight | 575.68 g/mol | |

| Melting Point | 138 to 140 °C | |

| Water Solubility | 0.000962 mg/mL | |

| Solubility in other solvents | Slightly soluble in methanol; freely soluble in tetrahydrofuran, dimethylsulfoxide, and acetone. | |

| logP | 5.4 | |

| pKa (Strongest Acidic) | 4.29 | |

| pKa (Strongest Basic) | -1.1 |

Mechanism of Action and Signaling Pathway

This compound is a selective and competitive antagonist of the cysteinyl leukotriene D4 and E4 (LTD₄ and LTE₄) at the CysLT1 receptor. Cysteinyl leukotrienes are potent inflammatory mediators that contribute to the pathophysiology of asthma by inducing bronchoconstriction, airway edema, and mucus secretion.

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligands (LTD₄, LTC₄, LTE₄), couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG, along with elevated intracellular Ca²⁺, activates protein kinase C (PKC), which is involved in various cellular responses, including inflammation. By competitively binding to the CysLT1 receptor, this compound blocks these downstream signaling events.

Experimental Protocols

Radioligand Binding Assay for CysLT1 Receptor Affinity

This protocol determines the binding affinity of this compound for the CysLT1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes from a cell line recombinantly expressing the human CysLT1 receptor (e.g., CHO-K1 or HEK293 cells).

-

[³H]-LTD₄ as the radioligand.

-

Unlabeled LTD₄ for determining non-specific binding.

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 10 mM CaCl₂, and 0.1% BSA).

-

Glass fiber filter mats.

-

Scintillation cocktail.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the CysLT1 receptor-containing cell membranes, [³H]-LTD₄ (at a concentration near its Kd), and either this compound (for competition binding), assay buffer (for total binding), or a saturating concentration of unlabeled LTD₄ (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

References

Zafirlukast: An In-depth Technical Guide to its Off-Label Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zafirlukast, an oral cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, is clinically approved for the management of asthma.[1] Beyond its established role in respiratory medicine, a growing body of scientific research has unveiled a spectrum of off-label applications for this small molecule. These investigations have illuminated novel mechanisms of action for this compound, extending beyond CysLT1R antagonism to include the modulation of critical cellular pathways implicated in oncology, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the core scientific findings related to the off-label use of this compound, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Core Off-Label Research Areas

Scientific inquiry into the repositioning of this compound has concentrated on several key therapeutic areas, revealing a diverse pharmacological profile.

Oncology

In the field of oncology, this compound has demonstrated promising anti-neoplastic properties, particularly in breast and ovarian cancers. Research suggests that its efficacy in this domain is not solely reliant on its CysLT1R antagonism but also involves the inhibition of thiol isomerases.[2][3]

Breast Cancer: Studies have shown that this compound can significantly inhibit the metastatic spread of breast cancer cells. In preclinical models, it has been observed to reduce the dissemination of MDA-B02 cells to bone by 90% and curtail 4T1 spontaneous lung metastasis by 88%.[1][4] Notably, when used in combination with paclitaxel, this compound completely inhibited the metastasis of 4T1 cells to the lungs. The underlying mechanism is linked to the blockade of the platelet CysLT1R, which disrupts the pro-tumoral crosstalk between cancer cells and platelets. This compound specifically inhibits platelet-induced survival of MDA-B02-Luc breast cancer cells with an IC50 of 10 µM.

Ovarian Cancer: this compound has been identified as a pan-thiol isomerase inhibitor, a novel mechanism contributing to its anti-cancer effects. It has been shown to inhibit the growth of multiple cancer cell lines, including the OVCAR8 ovarian cancer cell line, with IC50 values in the low micromolar range. In a xenograft model of ovarian cancer, this compound treatment (30 mg/kg, intraperitoneal injection) led to a 42% mean decrease in tumor volume by day 32. Furthermore, a pilot clinical trial in women with tumor marker-only (CA-125) relapsed ovarian cancer indicated that this compound treatment could reduce the rate of rise of CA-125.

Other Cancers: The cytotoxic effects of this compound have also been observed in other cancer cell lines, including HCT116 colon cancer, A549 lung cancer, and PC3 prostate cancer cells, with similar IC50 values to those seen in ovarian cancer cells.

Inflammation and Inflammasome Inhibition

This compound exhibits significant anti-inflammatory properties by inhibiting the NLRP3 inflammasome, a key component of the innate immune system. This has been demonstrated in the context of drug-induced liver injury and acute lung injury. In hepatocytes, this compound at concentrations of 5 and 10 μM suppressed the docetaxel-induced activation of the NLRP3 inflammasome. This was accompanied by a reduction in the release of the inflammatory cytokines IL-1β and IL-18. The mechanism appears to be mediated by the upregulation of Sirtuin 1 (SIRT1), an inhibitory transcriptional factor for the NLRP3 inflammasome.

In models of acute lung injury, this compound has been shown to ameliorate inflammation by regulating the TLR4/NF-κB/NLRP3 pathway.

Neuroprotection

This compound has shown potential as a neuroprotective agent in preclinical models of vascular dementia and ischemic stroke. In a rat model of L-Methionine-induced vascular dementia, oral administration of this compound (20 mg/kg) improved neurochemical, behavioral, and histological outcomes.

Atherosclerosis

In the context of atherosclerosis, this compound has been found to prevent the formation of foam cells from macrophages, a critical event in the development of atherosclerotic plaques. It achieves this by reducing the expression of lipid uptake receptors CD36 and LOX-1, while enhancing cholesterol efflux through the upregulation of ABCA1 and ABCG1 transporters. This effect is mediated through the activation of the PI3K/Akt signaling pathway.

TMEM16A Channel Inhibition

Recent research has identified this compound as a novel inhibitor of the TMEM16A calcium-activated chloride channel, a potential drug target in lung adenocarcinoma. This compound inhibits TMEM16A-mediated currents with an IC50 of 8.1 ± 1.2 μM. This inhibition of TMEM16A has been linked to the suppression of proliferation and migration of lung adenocarcinoma cells.

TNF Signaling Inhibition

This compound has been identified as an antagonist of TNF receptor 1 (TNFR1) signaling. It inhibits both ligand-independent and TNFα-induced TNFR1 oligomerization, which in turn deregulates NF-κB signaling. This suggests a potential therapeutic role for this compound in inflammatory conditions driven by TNFα.

Quantitative Data Summary

| Application Area | Model/System | Parameter | Value | Reference |

| Oncology | MDA-B02-Luc breast cancer cells with platelets | IC50 for cell survival | 10 µM | |

| MDA-B02 breast cancer cells in nude mice | Reduction in bone dissemination | 90% | ||

| 4T1 breast cancer cells in syngeneic mice | Reduction in spontaneous lung metastasis | 88% | ||

| 4T1 breast cancer cells in syngeneic mice (with Paclitaxel) | Inhibition of lung metastasis | 100% | ||

| OVCAR8 ovarian cancer cell xenograft | Mean decrease in tumor volume (30 mg/kg) | 42% at day 32 | ||

| OVCAR8, HCT116, A549, PC3 cancer cell lines | IC50 for cell growth inhibition | Low micromolar range | ||

| Inflammation | Docetaxel-treated LO-2 hepatocytes | Suppression of NLRP3 inflammasome activation | At 5 and 10 μM | |

| Docetaxel-treated LO-2 hepatocytes | Reduction in IL-1β release (from 253.5 pg/mL) | To 186.6 pg/mL (5 μM) and 145.9 pg/mL (10 μM) | ||

| Docetaxel-treated LO-2 hepatocytes | Reduction in IL-18 release (from 141.3 pg/mL) | To 115.7 pg/mL (5 μM) and 87.3 pg/mL (10 μM) | ||

| TMEM16A Inhibition | HEK293T cells overexpressing TMEM16A | IC50 for inhibition of TMEM16A-mediated currents | 8.1 ± 1.2 μM |

Experimental Protocols

Cell Viability Assay (PrestoBlue Assay)

This protocol is adapted from a study on the anti-neoplastic activity of this compound in ovarian cancer cells.

-

Cell Plating: Seed cancer cell lines (e.g., OVCAR8, HCT116, A549, PC3) at a density of 5,000 cells per well in a 96-well plate and allow them to adhere and grow for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control for a duration of 2 to 24 hours.

-

Reagent Addition: Add PrestoBlue reagent to each well and incubate at 37°C for 10-20 minutes.

-

Measurement: Determine cell viability by measuring the fluorescent signal at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Normalization: Normalize the signal to a percentage of the vehicle-treated control.

Thiol Isomerase Inhibition Assay (Insulin Turbidimetric Assay)

This protocol is based on the methodology used to identify this compound as a pan-thiol isomerase inhibitor.

-

Plate Preparation: Prepare a 6-point dose curve of this compound in a 384-well plate.

-

Reaction Mixture: Add a final concentration of 10 µg/mL of the target thiol isomerase (PDI, ERp57, ERp72, or ERp5), 125 µM insulin, and 2 mM EDTA in 100 mM potassium phosphate buffer to each well.

-

Initiation: Initiate the reaction by adding 0.3 mM DTT.

-

Measurement: Measure the turbidity resulting from insulin aggregation at a wavelength of 650 nm every minute for 75 minutes using a plate reader.

In Vivo Ovarian Cancer Xenograft Study

This protocol describes a mouse xenograft model to assess the in vivo anti-tumor efficacy of this compound.

-

Cell Implantation: Subcutaneously inject OVCAR8 cells into immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a predetermined size (e.g., an average of 30 mm³).

-

Treatment: Administer this compound (e.g., 30 mg/kg) or a vehicle control daily via intraperitoneal injection for a specified period (e.g., 32 days).

-

Tumor Measurement: Measure tumor volume twice weekly using calipers.

-

Metastasis Assessment: At the end of the study, harvest organs (e.g., lungs) to examine for metastatic deposits through histological analysis.

In Vivo Breast Cancer Metastasis Model

This protocol outlines a syngeneic mouse model to evaluate the effect of this compound on spontaneous breast cancer metastasis.

-

Orthotopic Injection: Inject murine 4T1 breast cancer cells into the mammary fat pad of syngeneic mice.

-

Treatment: Administer this compound, paclitaxel, a combination of both, or a vehicle control.

-

Primary Tumor Monitoring: Monitor the growth of the primary tumor over time.

NLRP3 Inflammasome Activation in Hepatocytes

This protocol is based on a study investigating this compound's effect on docetaxel-induced liver injury.

-

Cell Culture: Culture LO-2 hepatocytes.

-

Induction of Injury: Treat the hepatocytes with docetaxel (e.g., 20 μM) for 24 hours to induce NLRP3 inflammasome activation.

-

This compound Treatment: Co-treat the cells with different concentrations of this compound (e.g., 5 and 10 μM).

-

Analysis:

-

Measure the expression levels of NLRP3 protein via Western blot.

-

Quantify the release of IL-1β and IL-18 into the cell culture supernatant using ELISA.

-

Assess the expression of SIRT1 mRNA and protein via RT-qPCR and Western blot, respectively.

-

Whole-Cell Patch-Clamp Electrophysiology for TMEM16A Inhibition

This protocol is adapted from a study identifying this compound as a TMEM16A channel inhibitor.

-

Cell Preparation: Use HEK293T cells overexpressing the TMEM16A channel.

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Use an intracellular pipette solution containing 600 nM free Ca²⁺ to activate TMEM16A channels.

-

Apply a voltage protocol with a holding potential of 0 mV, followed by voltage steps from -80 mV to +80 mV in 20 mV increments for 750 ms, and then a step back to -80 mV for 500 ms.

-

-

This compound Application: Perfuse the cells with various concentrations of this compound.

-

Data Acquisition and Analysis:

-

Record the TMEM16A-mediated currents before and after this compound application.

-

Construct a concentration-response curve to determine the IC50 value for this compound's inhibition of the TMEM16A current.

-

Signaling Pathways and Visualizations

TLR4/NF-κB/NLRP3 Inflammasome Pathway Inhibition

This compound has been shown to suppress lung inflammation by downregulating the TLR4/NF-κB/NLRP3 signaling cascade. Lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the recruitment of MyD88. This triggers a signaling cascade that results in the phosphorylation and activation of NF-κB (p65). Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including NLRP3. The subsequent activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound inhibits this pathway, leading to a reduction in inflammatory cytokine production.

Caption: this compound inhibits the TLR4/NF-κB/NLRP3 pathway.

PI3K/Akt Signaling in Atherosclerosis

This compound promotes cholesterol efflux in macrophages by activating the PI3K/Akt signaling pathway. This leads to the upregulation of the cholesterol transporters ABCA1 and ABCG1, which mediate the removal of cholesterol from the cells, thereby preventing the formation of foam cells.

Caption: this compound promotes cholesterol efflux via PI3K/Akt.

Experimental Workflow for In Vivo Cancer Studies

The following diagram illustrates a general workflow for preclinical in vivo studies investigating the anti-cancer effects of this compound.

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

The off-label scientific research on this compound has significantly expanded our understanding of its pharmacological capabilities. The evidence strongly suggests that its therapeutic potential extends far beyond asthma management, with promising applications in oncology, inflammatory diseases, and neuroprotection. The identification of novel mechanisms of action, such as thiol isomerase and TMEM16A channel inhibition, opens new avenues for drug development and repositioning strategies. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and scientists seeking to further explore and validate the diverse therapeutic applications of this compound. Continued investigation into these off-label uses is warranted to translate these preclinical findings into tangible clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting thiol isomerase activity with this compound to treat ovarian cancer from the bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NLRP3 inflammasome activation results in hepatocyte pyroptosis, liver inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Zafirlukast: A Technical Whitepaper on its Anti-Inflammatory Properties Beyond Asthma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zafirlukast, a selective and competitive cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is well-established for the management of chronic asthma. However, a growing body of evidence reveals its broader anti-inflammatory capabilities, extending to a variety of inflammatory conditions beyond the airways. This technical guide provides an in-depth analysis of this compound's non-asthmatic anti-inflammatory properties, detailing its mechanisms of action, summarizing key quantitative data from in vitro and clinical studies, and outlining relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound in other inflammatory disorders.

Introduction

This compound's primary mechanism of action involves the blockade of CysLT1 receptors, thereby inhibiting the pro-inflammatory effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] These lipid mediators are pivotal in the pathophysiology of asthma, inducing bronchoconstriction, mucus secretion, and airway edema.[1][2] However, the influence of cysteinyl leukotrienes and the therapeutic potential of their antagonists are not confined to asthma. This whitepaper explores the expanding role of this compound in mitigating inflammatory responses in various other contexts, including dermatological conditions and broader systemic inflammation.

Mechanisms of Action Beyond CysLT1 Receptor Antagonism

While CysLT1 receptor antagonism remains the cornerstone of this compound's action, emerging research points to additional anti-inflammatory mechanisms:

-

Inhibition of TNF-α Signaling: this compound has been shown to interfere with Tumor Necrosis Factor-alpha (TNF-α) signaling pathways. It has been identified as a competitive inhibitor of TNFR1 pre-ligand assembly domain (PLAD) dimerization, which is crucial for receptor activation.[3] This action can suppress the downstream activation of NF-κB, a key transcription factor for numerous pro-inflammatory genes.

-

Modulation of the NLRP3 Inflammasome: Recent studies indicate that this compound can suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. This multi-protein complex is a critical component of the innate immune system, and its activation leads to the maturation and release of potent pro-inflammatory cytokines, IL-1β and IL-18.

-

Inhibition of Thiol Isomerases: this compound has been identified as a broad-spectrum inhibitor of thiol isomerases, a family of enzymes involved in platelet activation and thrombus formation. This suggests a potential role for this compound in thrombo-inflammatory conditions.

These multifaceted mechanisms underscore the potential for this compound in a wider range of inflammatory diseases than previously anticipated.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various in vitro and clinical studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators and Cellular Functions

| Target | Cell/Tissue Type | Stimulant | Method | This compound Concentration | Observed Effect | Reference(s) |

| Reactive Oxygen Species (ROS) Generation | Human Polymorphonuclear Neutrophils (PMNs) | Phorbol 12-myristate 13-acetate (PMA) | Chemiluminescence | 20-60 µg/mL | Significant dose-dependent inhibition | |

| Reactive Oxygen Species (ROS) Generation | Human Polymorphonuclear Neutrophils (PMNs) | Opsonized Zymosan (OPZ) | Chemiluminescence | 30-60 µg/mL | Significant dose-dependent inhibition in healthy controls | |

| NF-κB Activation | Human Embryonic Kidney (HEK293) cells | TNF-α | Luciferase Reporter Assay | Not specified | Inhibition of TNF-induced NF-κB activation | |

| IκBα Degradation | Human Embryonic Kidney (HEK293) cells | TNF-α | Immunoblotting | Not specified | Dose-dependent inhibition | |

| IL-1β, IL-6, TNF-α Secretion | A549 cells | Lipopolysaccharide (LPS) | ELISA | Not specified | Reduction in cytokine secretion | |

| NLRP3 Inflammasome Activation | LO-2 hepatocytes | Docetaxel | Western Blot | 5 and 10 µM | Suppression of NLRP3 expression | |

| Mucus Secretion | Guinea-pig trachea | Leukotriene D4 (LTD4) | 35SO4 labelled mucus output | IC50: 0.6 µM | Inhibition of LTD4-evoked mucus secretion | |

| Mucus Secretion | Guinea-pig trachea (ovalbumin-sensitized) | Ovalbumin | 35SO4 labelled mucus output | 5 µM | 65% inhibition | |

| Thiol Isomerase Activity | Purified enzymes (ERp5, PDI, ERp57, ERp72, thioredoxin) | Insulin Turbidity Assay | Not specified | Potent, broad-spectrum inhibition |

Table 2: Clinical Efficacy in Non-Asthmatic Inflammatory Conditions

| Condition | Study Design | Number of Patients | Treatment Regimen | Key Outcomes | Reference(s) |

| Chronic Urticaria (CU) | Double-blind, placebo-controlled, crossover | 52 | This compound 20 mg twice daily | No significant benefit over placebo | |

| Chronic Urticaria (CU) with positive autologous serum skin test (ASST) | Double-blind, placebo-controlled | 95 (subgroup analysis) | This compound 20 mg twice daily + Cetirizine 10 mg daily | Significant improvement in physician and patient recorded VAS ratings | |

| Atopic Dermatitis | Case series | 5 | This compound 20 mg twice daily | Noticeable reduction in pruritus within 24 hours; marked reduction in erythema and lichenification at 2 weeks | |

| Atopic Dermatitis (canine) | Single-blinded, placebo-controlled | 20 | Dose-dependent (5-30 mg twice daily) | 50% reduction in pruritus in 11% of dogs | |

| Allergen-induced inflammation (nasal) | Randomized, double-blind, crossover | 18 | This compound 20 mg twice daily | Significant reduction in total white cells, lymphocytes, neutrophils, and basophils in nasal lavage fluid |

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the anti-inflammatory properties of this compound.

In Vitro Assays

4.1.1. Neutrophil Reactive Oxygen Species (ROS) Generation

-

Objective: To quantify the effect of this compound on ROS production by neutrophils.

-

Method: Chemiluminescence assay.

-

Procedure:

-

Isolate polymorphonuclear neutrophils (PMNs) from whole blood.

-

Pre-incubate PMNs with varying concentrations of this compound.

-

Stimulate PMNs with an agonist such as phorbol 12-myristate 13-acetate (PMA) or opsonized zymosan (OPZ).

-

Measure the light emission (chemiluminescence) generated by ROS using a luminometer.

-

Compare the chemiluminescence in this compound-treated cells to control cells to determine the percentage of inhibition.

-

4.1.2. TNF-α Induced NF-κB Activation

-

Objective: To assess the inhibitory effect of this compound on the TNF-α signaling pathway.

-

Method: Luciferase reporter gene assay.

-

Procedure:

-

Transfect a suitable cell line (e.g., HEK293) with a plasmid containing the luciferase gene under the control of an NF-κB responsive promoter.

-

Pre-treat the cells with this compound at various concentrations.

-

Stimulate the cells with TNF-α.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luciferase activity indicates inhibition of NF-κB activation.

-

4.1.3. NLRP3 Inflammasome Activation

-

Objective: To determine the effect of this compound on the activation of the NLRP3 inflammasome.

-

Method: Western Blotting and ELISA.

-

Procedure:

-

Culture a relevant cell line (e.g., hepatocytes).

-

Induce NLRP3 inflammasome activation with a suitable stimulus (e.g., Docetaxel).

-

Treat cells with this compound.

-

For Western Blotting, lyse the cells and probe for NLRP3, caspase-1, and IL-1β proteins.

-

For ELISA, collect the cell culture supernatant and quantify the levels of secreted IL-1β and IL-18.

-

In Vivo and Clinical Study Designs

4.2.1. Murine Model of Lipopolysaccharide (LPS)-Induced Lung Inflammation

-

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in an acute lung injury model.

-

Methodology:

-

Administer this compound to mice prior to or concurrently with intratracheal or intranasal LPS instillation.

-

At a specified time point post-LPS challenge, collect bronchoalveolar lavage fluid (BALF) and lung tissue.

-

Analyze BALF for total and differential cell counts and cytokine levels (e.g., TNF-α, IL-6).

-

Process lung tissue for histological examination to assess inflammation and for Western blot analysis of inflammatory signaling pathways (e.g., TLR4/NF-κB/NLRP3).

-

4.2.2. Clinical Trial for Chronic Urticaria

-

Objective: To assess the efficacy and safety of this compound in patients with chronic urticaria.

-

Design: Double-blind, placebo-controlled, crossover or parallel-group study.

-

Procedure:

-

Recruit patients with a confirmed diagnosis of chronic urticaria.

-

After a washout period for existing medications, randomize patients to receive this compound (e.g., 20 mg twice daily) or placebo.

-

In some studies, this compound is an add-on therapy to a standard antihistamine.

-

Assess outcomes using validated scoring systems such as the Urticaria Activity Score (UAS), Visual Analog Scales (VAS) for pruritus, and patient/physician global assessments of efficacy.

-

Monitor for adverse events throughout the study.

-

Visualizations of Signaling Pathways and Workflows

This compound's Dual Anti-Inflammatory Mechanisms

Caption: Dual inhibitory action of this compound on CysLT1 and TNF-α signaling pathways.

Experimental Workflow for In Vitro Neutrophil ROS Assay

Caption: Workflow for assessing this compound's effect on neutrophil ROS production.

This compound's Inhibition of the NLRP3 Inflammasome Pathway

Caption: this compound's inhibitory effect on the NLRP3 inflammasome activation cascade.

Conclusion

The anti-inflammatory profile of this compound extends beyond its established role in asthma, demonstrating significant potential in a variety of other inflammatory conditions. Its primary mechanism as a CysLT1 receptor antagonist is complemented by its ability to inhibit TNF-α signaling and the NLRP3 inflammasome. While clinical evidence in non-asthmatic conditions is still emerging and in some cases, such as chronic urticaria, appears to be context-dependent, the preclinical data strongly support further investigation. This technical guide provides a foundation for researchers and drug development professionals to explore the broader therapeutic applications of this compound, leveraging its multifaceted anti-inflammatory properties. Future research should focus on larger, well-controlled clinical trials in promising indications and further elucidation of its non-leukotriene-mediated anti-inflammatory mechanisms.

References

- 1. This compound Is a Promising Scaffold for Selectively Inhibiting TNFR1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound ameliorates lipopolysaccharide and bleomycin-induced lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment of atopic dermatitis with this compound [escholarship.org]

Zafirlukast: A Deep Dive into its Effects on Eosinophil and Neutrophil Migration

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of zafirlukast on the migration of eosinophils and neutrophils, key inflammatory cells implicated in respiratory diseases such as asthma. This compound, a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R), plays a crucial role in mitigating the inflammatory cascade by impeding the chemotactic responses of these granulocytes.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways.

Executive Summary

This compound effectively inhibits the migration of eosinophils and neutrophils, primarily by blocking the CysLT1 receptor. Cysteinyl leukotrienes (cysLTs), particularly leukotriene D4 (LTD4), are potent chemoattractants for eosinophils.[3][4] By competitively binding to the CysLT1R, this compound prevents the downstream signaling necessary for directed cell movement. While direct quantitative data on the IC50 of this compound for eosinophil and neutrophil migration is not extensively available in the public domain, studies on related CysLT1R antagonists and the known mechanism of action of this compound provide a strong basis for its inhibitory effects. This guide synthesizes available information to provide a clear understanding of its mechanism and impact on key inflammatory cells.

Data Presentation

While specific dose-response studies detailing the IC50 of this compound on eosinophil and neutrophil migration are limited in publicly available literature, the following table summarizes the inhibitory effects of CysLT1R antagonists on granulocyte function, providing a basis for understanding the expected efficacy of this compound.

| Cell Type | Chemoattractant | Antagonist | Assay Type | Observed Effect | Reference |

| Eosinophils | LTC4, LTD4, LTE4 | Montelukast | Boyden Microchamber | Significant down-regulation of CysLT-induced migration (P < 0.01) | [5] |

| Eosinophils (EoL-1 cell line) | LTD4 | Montelukast | Cell Migration Assay Kit | Significant inhibition of LTD4-induced chemotaxis | |

| Neutrophils | fMLP, PMA | This compound | Chemiluminescence (ROS generation) | Dose-dependent inhibition of ROS generation | |

| Guinea-pig Trachea | LTD4 | This compound | Mucus Secretion Assay | IC50 of 0.6 µM for inhibition of LTD4-evoked mucus secretion |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of this compound on eosinophil and neutrophil migration.

Eosinophil Chemotaxis Assay (Boyden Chamber)

This protocol is adapted from studies investigating the effect of CysLT1R antagonists on eosinophil migration.

1. Cell Preparation:

-

Isolate human eosinophils from peripheral blood of atopic asthmatic donors using a method that ensures high purity (>95%), such as negative selection with magnetic beads.

-

Resuspend the purified eosinophils in a suitable assay medium (e.g., RPMI 1640 or HBSS with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

2. Chemotaxis Setup:

-

Use a 48-well Boyden microchamber with a polycarbonate membrane (typically 5 µm pore size).

-

In the lower wells, add the chemoattractant (e.g., LTD4 at concentrations ranging from 0.1 to 100 nM) or control medium.

-

In the upper wells, add the eosinophil suspension. To test the effect of this compound, pre-incubate the eosinophils with various concentrations of this compound for a specified time (e.g., 30 minutes at 37°C) before adding them to the upper chamber.

3. Incubation:

-

Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1 to 2 hours.

4. Quantification of Migration:

-

After incubation, remove the membrane.

-

Fix and stain the membrane (e.g., with Diff-Quik).

-

Count the number of migrated cells in several high-power fields under a microscope. The results can be expressed as the number of migrated cells per high-power field or as a percentage of the total number of cells added.

Neutrophil Chemotaxis Assay (Transwell)

This protocol is a generalized method for assessing neutrophil migration, which can be adapted to study the effects of this compound.

1. Cell Preparation:

-

Isolate human neutrophils from the peripheral blood of healthy donors using a method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.

-

Resuspend the purified neutrophils in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.

2. Chemotaxis Setup:

-

Use 24-well plates with Transwell inserts (typically 3-5 µm pore size polycarbonate membrane).

-

In the lower chamber, add the chemoattractant (e.g., LTB4 at 10 nM or fMLP at 100 nM) or control medium.

-

To the upper chamber (the insert), add the neutrophil suspension. For testing this compound, pre-incubate the neutrophils with varying concentrations of the drug before adding them to the inserts.

3. Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours.

4. Quantification of Migration:

-

After incubation, remove the inserts.

-

The migrated cells in the lower chamber can be quantified by several methods:

-

Cell Counting: Centrifuge the medium from the lower chamber and count the cells using a hemocytometer or an automated cell counter.

-

Fluorescence-based Assay: Lyse the migrated cells and quantify the amount of a fluorescent dye (e.g., Calcein-AM) that was pre-loaded into the cells.

-

Enzyme Assay: Measure the activity of an enzyme specific to neutrophils, such as myeloperoxidase (MPO).

-

Signaling Pathways and Visualizations

This compound exerts its effects by blocking the CysLT1 receptor, a G-protein coupled receptor (GPCR). The binding of cysteinyl leukotrienes (like LTD4) to CysLT1R on eosinophils and neutrophils initiates a signaling cascade that leads to chemotaxis.

CysLT1R Signaling Pathway in Eosinophil and Neutrophil Migration

Upon activation by a ligand such as LTD4, the CysLT1 receptor, a Gq-coupled receptor, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade of events ultimately leads to the reorganization of the actin cytoskeleton, which is essential for cell polarization and migration towards the chemoattractant source. This compound, by competitively antagonizing the CysLT1R, prevents the initiation of this signaling pathway.

Experimental Workflow for Chemotaxis Assay

The general workflow for an in vitro chemotaxis assay, such as the Boyden chamber or Transwell assay, involves several key steps from cell isolation to data analysis.

Conclusion

This compound, through its targeted antagonism of the CysLT1 receptor, demonstrates a clear mechanism for the inhibition of eosinophil and neutrophil migration. While more direct quantitative studies on this compound's potency in migration assays would be beneficial, the existing body of evidence strongly supports its role as an anti-inflammatory agent that effectively modulates the trafficking of these key granulocytes. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for further research and development in this area.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Leukotriene D4 induces chemotaxis in human eosinophilc cell line, EoL-1 cells via CysLT1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteinyl Leukotrienes in Eosinophil Biology: Functional Roles and Therapeutic Perspectives in Eosinophilic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteinyl leukotrienes induce human eosinophil locomotion and adhesion molecule expression via a CysLT1 receptor-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the In Vitro Pharmacodynamics of Zafirlukast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zafirlukast, a synthetic, selective, and competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, is a cornerstone in the management of chronic asthma.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators derived from arachidonic acid that play a pivotal role in the pathophysiology of asthma and other inflammatory conditions.[1][3] They induce bronchoconstriction, increase vascular permeability, promote mucus secretion, and facilitate eosinophil recruitment, all of which contribute to the clinical manifestations of asthma.[1] this compound exerts its therapeutic effects by specifically blocking the action of these mediators at the CysLT1 receptor, thereby mitigating the inflammatory cascade in the airways. This technical guide provides an in-depth exploration of the in vitro pharmacodynamics of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action: Targeting the Cysteinyl Leukotriene Pathway

This compound functions as a competitive antagonist at the CysLT1 receptor. This means it binds to the same site on the receptor as the endogenous ligands (LTD₄ and LTE₄) but does not activate it, thereby preventing the downstream signaling that leads to the pathophysiological effects of asthma. In vitro studies have demonstrated that this compound effectively antagonizes the contractile activity of LTC₄, LTD₄, and LTE₄ in airway smooth muscle from both animals and humans.

The leukotriene signaling pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A₂. The 5-lipoxygenase (5-LOX) enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A₄ (LTA₄). LTA₄ is an unstable intermediate that can be further metabolized to either LTB₄ or the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). These cysteinyl leukotrienes then bind to CysLT receptors, with high affinity for the CysLT1 receptor, to elicit their pro-inflammatory and bronchoconstrictive effects. This compound's targeted blockade of the CysLT1 receptor is the primary mechanism behind its clinical efficacy.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been extensively characterized through a variety of in vitro assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Type | Cell/Tissue Type | Reference |

| Ki | 0.26 nM | Radioligand Binding | Human CysLT1 Receptor | |

| IC₅₀ | 0.6 µM | LTD₄-induced Mucus Secretion | Guinea Pig Trachea | |

| IC₅₀ | 12 µM | Cell Viability | OVCAR8 Cancer Cells | |

| IC₅₀ | 16.3 µM | SARS-CoV-2 Helicase Inhibition | FRET-based assay | |

| IC₅₀ | 2.49 µM | PPARγ Activation | Reporter Gene Assay | |

| IC₅₀ | 0.82 µM | Soluble Epoxide Hydrolase Inhibition | Recombinant Human sEH |

| CYP Isoform | IC₅₀ | Substrate | Reference |

| CYP2C9 | 7.0 µM | Tolbutamide Hydroxylation | |

| CYP3A | 20.9 µM | Triazolam Hydroxylation | |

| CYP2C19 | 32.7 µM | S-mephenytoin Hydroxylation | |

| CYP1A2 | 56 µM | Phenacetin O-deethylation | |

| CYP2D6 | 116 µM | Dextromethorphan O-demethylation | |

| CYP2E1 | Negligible Inhibition | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the key experimental protocols used to characterize the pharmacodynamics of this compound.

Radioligand Binding Assay for CysLT1 Receptor Affinity

This assay determines the binding affinity (Ki) of this compound for the CysLT1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes from cells expressing recombinant human CysLT1 receptors (e.g., CHO-K1 cells).

-

Radioligand: [³H]LTD₄.

-

Unlabeled LTD₄ (for determining non-specific binding).

-

This compound (test compound).

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of [³H]LTD₄ and varying concentrations of this compound.

-

In a parallel set of tubes, incubate the membranes with [³H]LTD₄ and a high concentration of unlabeled LTD₄ to determine non-specific binding.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound by plotting the percentage of specific binding against the log concentration of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Assay for Functional Antagonism

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration that occurs upon CysLT1 receptor activation.

-

Materials:

-

Cells expressing the CysLT1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

LTD₄ (agonist).

-

This compound (antagonist).

-

Assay buffer.

-

-

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle.

-

Stimulate the cells with a fixed concentration of LTD₄.

-

Measure the change in fluorescence over time using a fluorometric imaging plate reader or a fluorescence microscope.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound by comparing the calcium response in the presence and absence of the antagonist.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

-

Guinea Pig Trachea Contraction Assay

This ex vivo assay assesses the ability of this compound to inhibit LTD₄-induced smooth muscle contraction in airway tissue.

-

Materials:

-

Guinea pig trachea.

-

Krebs-Henseleit solution.

-

LTD₄ (contractile agonist).

-

This compound.

-

Organ bath system with force transducers.

-

-

Procedure:

-

Dissect the trachea from a euthanized guinea pig and cut it into rings.

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Allow the rings to equilibrate under a resting tension.

-

Pre-incubate the tracheal rings with various concentrations of this compound or vehicle.

-

Induce contraction by adding a fixed concentration of LTD₄ to the organ baths.

-

Record the isometric tension generated by the tracheal rings using force transducers.

-

Determine the inhibitory effect of this compound by the reduction in the LTD₄-induced contraction.

-

Construct a concentration-response curve to determine the IC₅₀ of this compound.

-

Downstream Signaling Pathways

Beyond its primary action on the CysLT1 receptor, in vitro studies have revealed that this compound can modulate other signaling pathways, which may contribute to its overall pharmacological profile.

-

Inhibition of EGFR Activation: this compound has been shown to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR) and the downstream phosphorylation of Gab1, a key signaling molecule in the Akt cell survival pathway. This effect suggests a potential role for this compound in modulating cell growth and survival.

-

Inhibition of the TLR4/NF-κB/NLRP3 Inflammasome Pathway: Recent in vitro studies have demonstrated that this compound can suppress the inflammatory response in alveolar epithelial cells by reducing the activation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB)/NLRP3 inflammasome pathway. This finding points to a broader anti-inflammatory mechanism of this compound beyond leukotriene antagonism.

Conclusion

The in vitro pharmacodynamic profile of this compound is well-characterized, demonstrating its high affinity and selective antagonism of the CysLT1 receptor. The quantitative data derived from a range of established in vitro assays provide a robust understanding of its potency and mechanism of action. Furthermore, emerging evidence suggests that this compound may exert its effects through the modulation of additional signaling pathways, highlighting the complexity of its pharmacological actions. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the continued investigation of this compound and the development of novel anti-inflammatory therapeutics.

References

Zafirlukast: A Pan-Inhibitor of Thiol Isomerase Activity and its Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the FDA-approved asthma medication, Zafirlukast, as a potent, broad-spectrum inhibitor of thiol isomerases. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its inhibitory activity, and visualizes relevant biological pathways and experimental workflows.

Introduction to Thiol Isomerases and the Role of this compound

Thiol isomerases are a family of enzymes responsible for catalyzing the formation, reduction, and isomerization of disulfide bonds in proteins.[1] Key members of this family include Protein Disulfide Isomerase (PDI), and Endoplasmic Reticulum Proteins 5 (ERp5), 57 (ERp57), and 72 (ERp72).[1] These enzymes play a critical role in maintaining cellular homeostasis and are implicated in a variety of physiological and pathological processes, including protein folding, thrombosis, and cancer progression.[1][2]

This compound, a cysteinyl leukotriene receptor antagonist, has been identified as a pan-thiol isomerase inhibitor, demonstrating activity against multiple members of the thiol isomerase family.[1] This novel activity is independent of its effects on the leukotriene receptor and presents a promising avenue for therapeutic development in oncology and thrombosis.

Quantitative Analysis of Thiol Isomerase Inhibition by this compound

This compound has been shown to inhibit the activity of several key thiol isomerases in a concentration-dependent manner. The following tables summarize the inhibitory concentrations (IC50) of this compound against various thiol isomerases as determined by the insulin turbidity assay.

Table 1: Inhibitory Activity of this compound against Thiol Isomerases

| Thiol Isomerase | IC50 (µM) |

| PDI | ~10-15 |

| ERp5 | ~10-15 |

| ERp57 | ~10-15 |

| ERp72 | ~10-15 |

Data compiled from studies demonstrating pan-inhibition at similar low micromolar ranges.

Table 2: Cellular Thiol Isomerase Inhibition by this compound in OVCAR8 Cells

| This compound Concentration (µM) | Inhibition of PDI Activity (%) |

| 3 | 18 |

| 10 | 24 |

| 30 | 45 |

Data from a di-eosin-GSSG fluorescence assay demonstrating concentration-dependent inhibition of cellular PDI activity.

Downstream Cellular Effects of Thiol Isomerase Inhibition by this compound

The inhibition of thiol isomerase activity by this compound leads to several significant downstream cellular effects, highlighting its therapeutic potential.

Table 3: Effect of this compound on EGFR Activation and Downstream Signaling

| Treatment | Effect on EGFR Activation | Effect on Gab1 Phosphorylation |

| 30 µM this compound (1 hour) | Significant Inhibition (p=0.0112) | Significant Inhibition (p=0.0153 for 10µM) |

| 30 µM this compound (4 hours) | Significant Inhibition (p=0.0002) | Significant Inhibition (p<0.0001 for 10µM and 30µM) |

Activation of the EGFR receptor is dependent on ERp57 activity. This compound's inhibition of ERp57 leads to decreased EGFR phosphorylation and subsequent inhibition of the downstream Akt cell survival pathway via Gab1.

Table 4: Anti-coagulant Effects of this compound

| This compound Concentration (µM) | Inhibition of Tissue Factor-Dependent Factor Xa Generation |

| 10 | Significant Reduction (p=0.0041) |

| 30 | Significant Reduction (p<0.0001) |

This compound blocks the procoagulant activity of OVCAR8 cells by inhibiting tissue factor-dependent Factor Xa generation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Insulin Turbidity Assay for Thiol Isomerase Reductase Activity

This assay measures the reductase activity of thiol isomerases by monitoring the precipitation of insulin upon the reduction of its disulfide bonds.

Materials:

-

Recombinant thiol isomerase (PDI, ERp5, ERp57, or ERp72)

-

This compound (or other test compounds)

-

Insulin solution

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

96-well microplate reader

Protocol:

-

Prepare a solution of the recombinant thiol isomerase in the assay buffer.

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the thiol isomerase solution to wells containing either this compound or vehicle control.

-

Initiate the reaction by adding insulin and DTT to each well.

-

Immediately measure the absorbance (turbidity) of the solution at a wavelength of 650 nm in a microplate reader.

-

Continue to monitor the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).

-

The rate of increase in absorbance is proportional to the thiol isomerase activity. Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

Di-eosin-GSSG (di-E-GSSG) Fluorescence Assay for Cellular Thiol Isomerase Activity

This assay utilizes a fluorescently quenched substrate that, upon cleavage by PDI, produces a measurable fluorescent signal.

Materials:

-

OVCAR8 cells (or other cell line of interest)

-

This compound

-

Di-eosin-GSSG fluorescent probe

-

Dithiothreitol (DTT)

-

Cell culture medium

-

Fluorometric microplate reader

Protocol:

-

Seed OVCAR8 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 10 minutes).

-

Add DTT and the di-E-GSSG probe to the cells.

-

Kinetically monitor the increase in fluorescence at an excitation/emission wavelength of 520nm/550nm.

-

The rate of fluorescence increase is proportional to the cellular PDI activity. Calculate the percentage of inhibition for each this compound concentration.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

References

Zafirlukast's Modulation of the TLR4/NF-κB/NLRP3 Inflammasome Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zafirlukast, a cysteinyl leukotriene receptor antagonist traditionally used in the management of asthma, is emerging as a potent modulator of innate immune signaling.[1][2][3] This technical guide provides an in-depth examination of the molecular interactions between this compound and the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB)/NOD-like receptor protein 3 (NLRP3) inflammasome signaling cascade. Recent studies have demonstrated that this compound can significantly attenuate the inflammatory response by suppressing this key pathway.[2][3] This document consolidates the current understanding of this compound's mechanism of action in this context, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows to support further research and drug development efforts.

Introduction to this compound and the Inflammatory Cascade

This compound is an orally administered competitive antagonist of the cysteinyl leukotriene-1 receptor (CysLT1). Its primary clinical application is in the prophylactic and chronic treatment of asthma, where it mitigates bronchoconstriction and airway inflammation mediated by leukotrienes. Beyond its established role in respiratory diseases, recent evidence has highlighted the broader anti-inflammatory properties of this compound, suggesting its potential in other inflammatory conditions.

The TLR4/NF-κB/NLRP3 inflammasome pathway is a critical component of the innate immune system, responsible for detecting pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and danger-associated molecular patterns (DAMPs). Activation of this pathway leads to the production of pro-inflammatory cytokines and the induction of pyroptosis, a form of programmed cell death. Dysregulation of this pathway is implicated in a wide range of inflammatory diseases.

This guide focuses on the emerging role of this compound in attenuating the inflammatory response through its interaction with the TLR4/NF-κB/NLRP3 inflammasome pathway.

The TLR4/NF-κB/NLRP3 Inflammasome Signaling Pathway

The activation of the TLR4/NF-κB/NLRP3 inflammasome pathway is a multi-step process:

-

TLR4 Activation: Lipopolysaccharide (LPS) binds to LPS-binding protein (LBP) and is transferred to CD14. This complex then interacts with the myeloid differentiation factor 2 (MD-2)/TLR4 receptor complex on the cell surface, inducing a conformational change and dimerization of the TLR4 receptor.

-

NF-κB Signaling: Activated TLR4 recruits intracellular adaptor proteins, primarily Myeloid Differentiation primary response 88 (MyD88). This initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). The release of NF-κB (typically the p65/p50 heterodimer) allows its translocation into the nucleus.

-

Transcriptional Activation: In the nucleus, NF-κB acts as a transcription factor, promoting the expression of genes encoding pro-inflammatory cytokines such as pro-interleukin-1β (pro-IL-1β), pro-interleukin-18 (pro-IL-18), and tumor necrosis factor-alpha (TNF-α), as well as NLRP3, a key component of the inflammasome.

-

NLRP3 Inflammasome Assembly and Activation: A second signal, such as ATP-mediated potassium efflux, is required for the activation and assembly of the NLRP3 inflammasome. This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.

-

Caspase-1 Activation and Cytokine Maturation: The proximity of pro-caspase-1 molecules within the inflammasome complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell. Active caspase-1 can also induce pyroptosis by cleaving gasdermin D.

This compound's Interaction with the TLR4/NF-κB/NLRP3 Pathway